molecular formula C6H10F2O2 B13899712 (5,5-Difluorotetrahydropyran-3-yl)methanol

(5,5-Difluorotetrahydropyran-3-yl)methanol

Cat. No.: B13899712
M. Wt: 152.14 g/mol
InChI Key: YSOSVWRPUUQRAU-UHFFFAOYSA-N
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Description

(5,5-Difluorotetrahydropyran-3-yl)methanol is a fluorinated tetrahydropyran derivative characterized by a six-membered oxygen-containing ring with two fluorine atoms at the 5-position and a hydroxymethyl group at the 3-position. The fluorine substituents enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications. Its polar hydroxyl group also enables solubility in protic solvents like methanol, a property critical for formulation and synthesis .

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

(5,5-difluorooxan-3-yl)methanol

InChI

InChI=1S/C6H10F2O2/c7-6(8)1-5(2-9)3-10-4-6/h5,9H,1-4H2

InChI Key

YSOSVWRPUUQRAU-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluorotetrahydropyran-3-yl)methanol typically involves the fluorination of tetrahydropyran derivatives One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions

Industrial Production Methods

Industrial production of (5,5-Difluorotetrahydropyran-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluorotetrahydropyran-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (5,5-Difluorotetrahydropyran-3-yl)aldehyde or (5,5-Difluorotetrahydropyran-3-yl)carboxylic acid.

    Reduction: Formation of (5,5-Difluorotetrahydropyran-3-yl)alcohol or (5,5-Difluorotetrahydropyran-3-yl)hydrocarbon.

    Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

(5,5-Difluorotetrahydropyran-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (5,5-Difluorotetrahydropyran-3-yl)methanol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methanol group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property (5,5-Difluorotetrahydropyran-3-yl)methanol Tetrahydropyran-3-ylmethanol Ethanol Methanol
Solubility in Methanol High (inferred from structural analogy) Moderate Miscible Miscible
Boiling Point ~200–220°C (estimated) ~170–190°C 78°C 64.7°C
Fluorine Content 2 F atoms None None None
  • Thermal Stability: Fluorination increases thermal stability compared to non-fluorinated analogs. Ethanol and methanol, however, exhibit lower boiling points due to smaller molecular weights .

Solvent Interactions

  • Methanol’s role as a solvent in β-sitosterol gel formulations highlights its utility in stabilizing polar intermediates. (5,5-Difluorotetrahydropyran-3-yl)methanol’s solubility in methanol may facilitate its use in analogous drug-delivery systems .

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